molecular formula C18H14BrNO2 B11098588 2-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione

2-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B11098588
M. Wt: 356.2 g/mol
InChI Key: SOLKDPXJGDYOJQ-UHFFFAOYSA-N
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Description

2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is a synthetic organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .

Preparation Methods

The synthesis of 2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE typically involves the following steps:

Chemical Reactions Analysis

2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents used include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can participate in substitution reactions, such as nucleophilic substitution, to form various substituted derivatives.

Scientific Research Applications

2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor signaling pathways to exert its pharmacological effects .

Comparison with Similar Compounds

2-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit diverse biological activities.

    Benzylideneindene Derivatives:

Properties

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

2-[[3-bromo-4-(dimethylamino)phenyl]methylidene]indene-1,3-dione

InChI

InChI=1S/C18H14BrNO2/c1-20(2)16-8-7-11(10-15(16)19)9-14-17(21)12-5-3-4-6-13(12)18(14)22/h3-10H,1-2H3

InChI Key

SOLKDPXJGDYOJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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